molecular formula C14H11N5O2S B15031362 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B15031362
M. Wt: 313.34 g/mol
InChI Key: RGZIHYAASYKDCY-UHFFFAOYSA-N
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Description

2-[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide is a synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a 2-amino-3,5-dicyanopyridine scaffold, a structure recognized in medicinal chemistry for its versatile biological activity and its role as a key intermediate in developing receptor ligands . The molecule is further functionalized with a sulfanylacetamide linker attached to a furan-2-ylmethyl group. The furan ring, a five-membered aromatic heterocycle, is a common pharmacophore in drug discovery that can enhance binding affinity and influence the overall pharmacokinetic profile of a molecule . This specific molecular architecture makes it a candidate for investigating structure-activity relationships (SAR), particularly in the exploration of new adenosine receptor (AR) ligands . The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold is typically synthesized via catalytic pseudo-four-component or three-component condensations of malononitrile with thiols and aldehydes . Researchers can utilize this compound as a building block for synthesizing more complex derivatives or as a tool compound in biological screening assays. Its potential mechanisms of action are likely tied to its ability to interact with enzyme active sites or cellular receptors, such as the adenosine receptors, which are implicated in a wide range of physiological processes including neurotransmission, immune response, and wound healing . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C14H11N5O2S

Molecular Weight

313.34 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C14H11N5O2S/c15-5-9-4-10(6-16)14(19-13(9)17)22-8-12(20)18-7-11-2-1-3-21-11/h1-4H,7-8H2,(H2,17,19)(H,18,20)

InChI Key

RGZIHYAASYKDCY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring with amino and cyano substituents can be synthesized through a multi-step process involving the cyclization of appropriate precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the pyridine ring.

    Attachment of the Furan Ring: The furan ring is attached through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano groups, converting them to primary amines.

    Substitution: The amino and cyano groups on the pyridine ring can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, under conditions such as elevated temperatures or the presence of catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways involving its molecular targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Pyridine Substituents N-Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Bioactivity/Application
Target Compound 3,5-dicyano, 6-amino Furan-2-ylmethyl C₁₄H₁₁N₆O₂S 351.36 Not reported Not reported Not tested
Compound 14 3,5-dicyano, 6-amino, 4-furan 1H-imidazol-2-ylmethyl C₁₈H₁₅N₇O₂S 409.40 274–276 72 Adenosine receptor ligand activity
Compound 16 3,5-dicyano, 6-amino, 4-furan 2-(1H-imidazol-5-yl)ethyl C₁₈H₁₅N₇O₂S 409.40 223–226 28 Adenosine receptor ligand activity
Compound 5 3,5-dicyano, 6-amino None (unsubstituted acetamide) C₁₄H₁₀N₄O₃S 338.32 227–229 76 Anti-exudative activity in rats
2-{[6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)pyridin-2-yl]thio}-N-methylacetamide 3,5-dicyano, 6-amino, 4-aryl Methyl C₂₀H₁₉N₅O₂S 423.47 274–276 71 No reported bioactivity
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Oxadiazole core 5-Chloro-2-methylphenyl C₂₀H₁₇N₄SO₃Cl 428.50 Not specified Not reported LOX, α-glucosidase, and BChE inhibition

Structural Variations and Implications

  • 4-Substituted analogs (e.g., cyclopropylmethoxy-phenyl in ) exhibit higher melting points (>270°C), suggesting enhanced crystallinity due to bulky groups.
  • N-Substituent Diversity :

    • The furan-2-ylmethyl group in the target compound introduces an oxygen heterocycle, which may enhance solubility compared to imidazole-based substituents in compounds 14 and 16 .
    • Unsubstituted acetamides (e.g., compound 5 ) show moderate anti-exudative activity, implying that N-substituents are critical for bioactivity.
  • Synthetic Efficiency :

    • Yields vary significantly (19%–76%) depending on substituent complexity. For example, imidazole-containing compounds have lower yields (28%) compared to simpler acetamides (76%).

Research Findings and Gaps

  • Biological Activity: Adenosine receptor ligand activity is reported for 4-furan-substituted pyridines (compounds 14 and 16 ), but the target compound’s lack of a 4-substituent leaves its receptor affinity unexplored. Oxadiazole-based analogs inhibit LOX and BChE, suggesting that sulfanyl-acetamide derivatives with heterocyclic substituents warrant further screening.
  • Physical Properties :

    • Melting points correlate with molecular symmetry and substituent bulk. For instance, compound 14 (274–276°C) has a higher melting point than compound 16 (223–226°C) due to its rigid imidazole substituent.

Biological Activity

The compound 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide is a thioamide derivative known for its complex molecular structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H10F3N5OSC_{16}H_{10}F_3N_5OS with a molecular weight of approximately 377.34 g/mol. The structure includes a pyridine ring with amino and dicyano substituents, linked to a furan moiety through an acetamide group.

Biological Activity Overview

The biological activities of compounds similar to 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide have been extensively studied, particularly in the context of their interactions with various biological targets.

1. Antimicrobial Activity

Research has shown that derivatives of dicyanopyridines exhibit significant antimicrobial properties. For instance, studies indicate that these compounds can inhibit the growth of several bacterial strains, potentially due to their ability to disrupt cellular processes or interfere with DNA replication .

2. Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. For example, certain amino-3,5-dicyanopyridine derivatives have been identified as potent ligands for adenosine receptors, which play a crucial role in cancer cell proliferation and survival . These compounds demonstrated nanomolar affinity for adenosine receptors, suggesting their potential as therapeutic agents in cancer treatment.

3. Enzyme Inhibition

The compound's structural features may also contribute to its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism in cancer cells or pathogens, enhancing the therapeutic efficacy of the compound .

Research Findings and Case Studies

A systematic review of the literature reveals several key findings regarding the biological activity of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide:

StudyFindingsBiological Activity
Identified as a potent ligand for adenosine receptorsAnticancer
Exhibited significant antimicrobial activity against various strainsAntimicrobial
Demonstrated enzyme inhibition in metabolic pathwaysMetabolic modulation

The biological activity of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide can be attributed to its ability to interact with specific biomolecular targets:

  • Adenosine Receptor Agonism : The compound's affinity for adenosine receptors suggests it may modulate signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Interaction : Its thioamide structure allows for potential interactions with various enzymes, leading to altered metabolic processes within cells.

Q & A

Q. What are the recommended synthetic routes for preparing 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between a pyridine-2-thiol derivative and a bromoacetamide intermediate. Key steps include:
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95%) .
  • Monitoring : TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and LC-MS validate intermediate formation.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • Furan protons: δ 6.2–7.4 ppm (multiplet, H on furylmethyl) .
  • Acetamide NH: δ 8.1–8.3 ppm (broad singlet, exchange with D2O) .
  • IR : Stretching vibrations for cyano groups (C≡N) at ~2200 cm⁻¹ and sulfanyl (C-S) at ~650 cm⁻¹ .
  • Cross-validation : Compare experimental data with computational spectra (e.g., DFT calculations) .

Q. What safety protocols are critical for handling this compound in a laboratory setting?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (dust mask if needed) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, such as bond angles or torsion strain?

  • Methodological Answer :
  • X-ray diffraction : Monoclinic space group (e.g., P21/c) with unit cell parameters (a=18.220 Å, β=108.7°) reveals planar pyridine and furan rings .
  • Validation : Compare experimental bond lengths (e.g., C-S: 1.73 Å) with computational models (DFT) to identify discrepancies >0.05 Å .

Q. What strategies can be employed to study structure-activity relationships (SAR) for this compound’s potential biological targets?

  • Methodological Answer :
  • Substituent variation : Replace furan with other heterocycles (e.g., thiophene) to assess electronic effects on binding .
  • Docking studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases) via hydrogen bonding (acetamide NH) and π-π stacking (pyridine ring) .
  • In vitro assays : Measure IC50 against target proteins using fluorescence polarization .

Q. How do computational methods (e.g., molecular dynamics) predict the compound’s stability in aqueous environments?

  • Methodological Answer :
  • MD simulations : Run 100-ns trajectories in explicit water (CHARMM36 force field) to monitor hydrolysis of cyano groups .
  • Free energy calculations : Use PMF to estimate activation barriers for degradation pathways .

Q. What experimental approaches address contradictions in solubility data reported across studies?

  • Methodological Answer :
  • Standardized protocols : Measure solubility in PBS (pH 7.4) at 25°C via UV-Vis (λmax ~270 nm) .
  • Validation : Compare with nephelometry to detect undissolved particles .

Q. How can Design of Experiments (DoE) optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Factors : Temperature (60–100°C), solvent ratio (DMF:H2O), and catalyst loading (0.1–1 mol%) .
  • Response surface methodology : Central composite design identifies optimal conditions (e.g., 80°C, 3:1 DMF:H2O, 0.5 mol% CuI) .

Notes

  • Methodological Rigor : Answers integrate experimental, computational, and analytical best practices from peer-reviewed literature.
  • Contradictions Addressed : Cross-validation techniques (e.g., NMR vs. XRD) reconcile structural ambiguities .

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